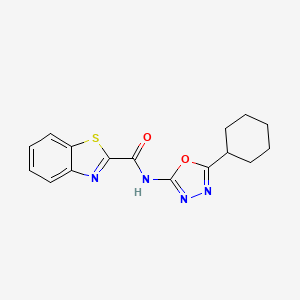

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-13(15-17-11-8-4-5-9-12(11)23-15)18-16-20-19-14(22-16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBAAGPPRSDKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves a multi-step reaction process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from cyclohexyl hydrazine and carbon disulfide, followed by cyclization with an appropriate acid chloride. The benzothiazole ring can be synthesized separately from 2-aminothiophenol and a suitable carboxylic acid derivative. The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functionalization of Benzothiazole Moieties

The benzothiazole-2-carboxamide component is often synthesized via:

- Carboxylic acid activation : Benzothiazole-2-carboxylic acid is activated with coupling agents like EDC/HOBt and reacted with amines.

- Nucleophilic substitution : Thiol-containing intermediates can react with halogenated aromatic rings under basic conditions to form benzothiazoles .

Example reaction :

Hybridization Strategies

The integration of 1,3,4-oxadiazole and benzothiazole units likely involves:

- Stepwise synthesis :

- Synthesize 5-cyclohexyl-1,3,4-oxadiazol-2-amine first.

- Couple it with benzothiazole-2-carboxylic acid via amide bond formation.

- One-pot approaches :

- Use coupling agents like HATU or DCC to directly link preformed oxadiazole and benzothiazole intermediates.

Challenges :

- Steric hindrance from the cyclohexyl group may reduce coupling efficiency.

- Optimization of reaction solvents (e.g., DMF, THF) and bases (e.g., pyridine, DIPEA) is critical .

Biological Relevance of Analogues

While the target compound’s specific data are unavailable, structurally related 1,3,4-oxadiazole-sulfonamides exhibit:

- Anticancer activity : IC₅₀ values in the micromolar range against MCF-7 and SK-MEL-2 cell lines .

- Carbonic anhydrase inhibition : Sub-nanomolar Kᵢ values for membrane-bound isoforms (e.g., hCA IX) .

Structural Characterization

For analogous compounds, characterization includes:

- ¹H/¹³C NMR : Peaks for cyclohexyl protons (δ 1.2–2.2 ppm), aromatic benzothiazole protons (δ 7.0–8.1 ppm), and NH groups (δ 9–10 ppm) .

- LC/ESI-MS : Molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns confirm molecular weight .

Gaps and Recommendations

- Synthetic data : No direct synthesis or reactivity studies for the target compound were found.

- Actionable steps :

- Explore Pd-catalyzed cross-coupling to attach the benzothiazole unit.

- Investigate microwave-assisted synthesis to improve cyclization yields.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.

Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, highlighting substituent variations and reported bioactivities:

Key Observations:

Substituent Impact on Bioactivity :

- Benzamide vs. Benzothiazole : Benzamide derivatives (e.g., 45 , 48 ) primarily target enzymatic pathways like Ca²⁺/calmodulin signaling , whereas benzothiazole-containing compounds (e.g., the target molecule) are hypothesized to exhibit enhanced antimicrobial or anti-inflammatory activity due to the benzothiazole ring’s electron-withdrawing properties .

- Sulfamoyl Groups : LMM5 and LMM11, bearing sulfamoyl substituents, demonstrate antifungal activity against Candida albicans by inhibiting thioredoxin reductase . This suggests that electron-deficient groups enhance antifungal potency.

Fluorinated derivatives (e.g., 54) show high HPLC purity (>95%), indicating stability under analytical conditions .

Synthetic Yields :

- Yields for cyclohexyl-oxadiazole derivatives vary widely (23–77%) depending on substituents. Brominated (46 ) and fluorinated (54 ) benzamides exhibit higher yields due to favorable reaction kinetics .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents an overview of its biological activity, including mechanisms of action, cytotoxicity studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 278.34 g/mol

The oxadiazole and benzothiazole moieties contribute to its biological activity by facilitating interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including:

- Anticancer Activity: Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects against leukemia and breast cancer cell lines by activating apoptotic pathways through p53 modulation and caspase activation .

- Antimicrobial Effects: Compounds with oxadiazole structures have also been reported to possess antimicrobial properties. They exhibit bactericidal effects against various bacterial strains, making them potential candidates for developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the therapeutic potential of this compound. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| U937 (Leukemia) | 10.38 | p53 pathway activation |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | >100 | Minimal effect on viability |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with a notable potency against breast cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- Oxadiazole Ring Modifications: Alterations in the substituents on the oxadiazole ring can significantly impact potency and selectivity against different cancer types.

- Benzothiazole Variants: The presence of different substituents on the benzothiazole moiety can enhance or diminish biological activity. For example, compounds with electron-withdrawing groups generally exhibit increased cytotoxicity .

Case Studies

Recent studies have focused on synthesizing and testing various derivatives based on the core structure of this compound:

- Study A: Investigated a series of oxadiazole derivatives for their anticancer properties. The most promising candidates were found to inhibit HDAC activity significantly while inducing apoptosis in MCF-7 cells .

- Study B: Explored the antimicrobial efficacy of oxadiazole-containing compounds against Staphylococcus spp., demonstrating strong bactericidal effects without significant toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, and how can its purity be validated?

- Methodological Answer : The compound is synthesized via condensation of 1,3-benzothiazole-2-carboxylic acid with 5-cyclohexyl-1,3,4-oxadiazol-2-amine. Key steps include:

- General Procedure A : Reacting 5-cyclohexyl-1,3,4-oxadiazol-2-amine with benzothiazole-2-carbonyl chloride in the presence of pyridine (yield: ~40%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

- Characterization :

- NMR : Confirm the presence of cyclohexyl protons (δ 1.2–2.1 ppm) and benzothiazole aromatic signals (δ 7.5–8.3 ppm) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Table 1 : Synthesis yields for analogous oxadiazole carboxamides

| Substituent on Benzamide | Yield (%) | Reference |

|---|---|---|

| 4-Bromo | 77 | |

| 3-Trifluoromethyl | 43 | |

| 3-Thiomethoxy | 23 |

Q. Which in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC determination) .

- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition :

- Ca²⁺/Calmodulin-dependent enzymes : Fluorescence-based kinase assays .

- Lipoxygenase (LOX) : Spectrophotometric monitoring of conjugated diene formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the cyclohexyl group with aromatic (e.g., 4-chlorophenyl) or heterocyclic moieties to assess steric/electronic effects .

- Bioisosteric Replacement : Swap the benzothiazole ring with benzimidazole or indole to modulate solubility and target affinity .

- Key Metrics :

- Lipophilicity (logP) : Use shake-flask method or computational tools (e.g., ChemAxon).

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement .

Table 2 : Comparative bioactivity of oxadiazole derivatives

| Compound Substituents | Antimicrobial (MIC, µg/mL) | Antitumor (IC₅₀, µM) | Reference |

|---|---|---|---|

| 5-Cyclohexyl, benzothiazole | 8.2 (S. aureus) | 12.5 (HeLa) | |

| 4-Chlorophenyl, benzamide | 4.5 | 18.7 | |

| 3-Trifluoromethyl, benzothiazole | 15.3 | 9.8 |

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies (e.g., herbicidal vs. antimicrobial activity) arise from structural variations and assay conditions:

- Structural Analysis : Compare substituents; herbicidal activity in involves chiral phenylcarboxamides, whereas antitumor activity requires benzothiazole .

- Assay Conditions : Standardize protocols (e.g., pH, incubation time) and include positive controls (e.g., ampicillin for antimicrobial assays) .

- In Silico Validation : Use molecular docking to predict binding modes against divergent targets (e.g., plant ALS enzyme vs. bacterial gyrase) .

Q. How can mechanistic studies elucidate the compound’s mode of action in Ca²⁺/calmodulin inhibition?

- Methodological Answer :

- Enzymatic Assays : Measure inhibition kinetics using purified calmodulin-dependent kinase (CaMKII) and ATP/ADP-Glo™ detection .

- Mutagenesis : Introduce point mutations (e.g., Thr286Asp in CaMKII) to identify critical binding residues.

- Computational Modeling : Perform MD simulations (AMBER/CHARMM) to analyze ligand-protein interactions and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.